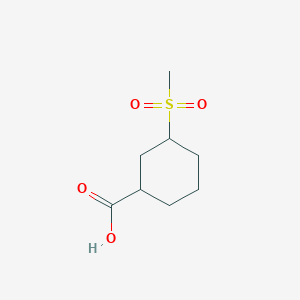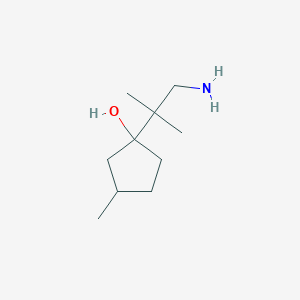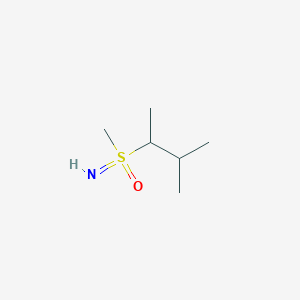
2-(Aminooxy)-2-cyclopropylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminooxy)-2-cyclopropylacetic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminooxy group attached to a cyclopropylacetic acid backbone. The aminooxy group is known for its reactivity, making this compound a valuable tool in synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-2-cyclopropylacetic acid typically involves the reaction of cyclopropylacetic acid with hydroxylamine derivatives. One common method includes the use of hydroxylamine hydrochloride in the presence of a base to form the aminooxy group. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminooxy)-2-cyclopropylacetic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming oxime bonds with aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like aniline or phenylenediamine derivatives are often employed to accelerate oxime formation.
Major Products:
Aplicaciones Científicas De Investigación
2-(Aminooxy)-2-cyclopropylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime bonds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: Research has explored its potential in drug development, particularly as an inhibitor of pyridoxal phosphate-dependent enzymes.
Mecanismo De Acción
The primary mechanism of action of 2-(Aminooxy)-2-cyclopropylacetic acid involves the inhibition of pyridoxal phosphate-dependent enzymes. The aminooxy group attacks the Schiff base linkage between pyridoxal phosphate and the enzyme, forming stable oxime complexes. This inhibition affects various metabolic pathways, including the malate-aspartate shuttle and glycolysis .
Comparación Con Compuestos Similares
Aminooxyacetic acid: Shares the aminooxy group but has a simpler acetic acid backbone.
2-(Aminooxy)-3-phenylpropionic acid: Contains a phenyl group, offering different reactivity and applications.
Aminoethoxyvinylglycine: Another aminooxy compound used as an auxin biosynthesis inhibitor.
Uniqueness: 2-(Aminooxy)-2-cyclopropylacetic acid is unique due to its cyclopropylacetic acid backbone, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
2-aminooxy-2-cyclopropylacetic acid |
InChI |
InChI=1S/C5H9NO3/c6-9-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8) |
Clave InChI |
RCKSWBIMUAXHAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C(=O)O)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)

![3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)


![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)


![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)
